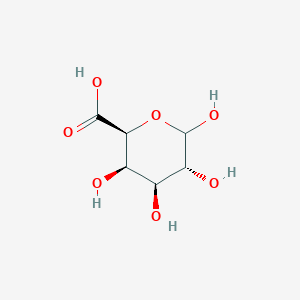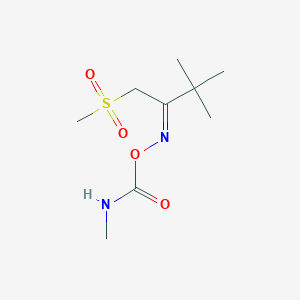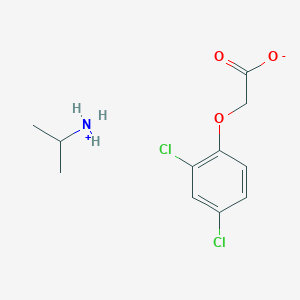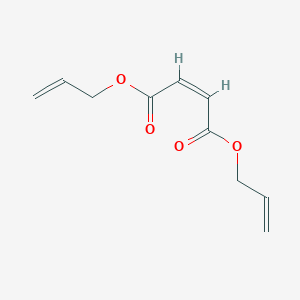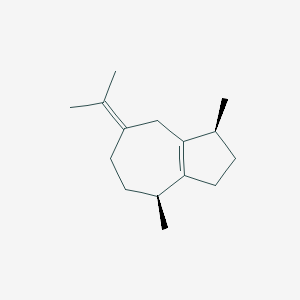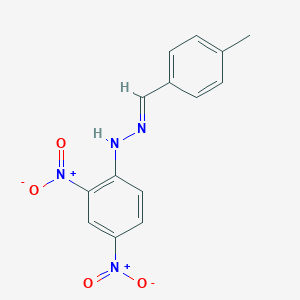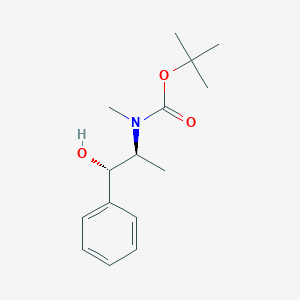
(1S,2S)-1-Phenyl-2-(methyl tert-butoxycarbonylamino)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudoephedrine tert-butyl carbamate is a chemical compound categorized as an amphetamine. It is a derivative of pseudoephedrine, where the amino group is protected by a tert-butyl carbamate group. This compound is primarily used as an analytical reference standard and as a precursor in the synthesis of other compounds, such as methamphetamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pseudoephedrine tert-butyl carbamate typically involves the reaction of pseudoephedrine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium carbonate. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate .
Industrial Production Methods: Industrial production of pseudoephedrine tert-butyl carbamate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Pseudoephedrine tert-butyl carbamate undergoes various chemical reactions, including:
Substitution Reactions: The carbamate group can be substituted under specific conditions to yield different derivatives.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic conditions to release the free amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides and bases are commonly used.
Hydrolysis: Acidic reagents like hydrochloric acid or trifluoroacetic acid are used to cleave the carbamate group.
Major Products:
Substitution Reactions: Various substituted derivatives of pseudoephedrine.
Hydrolysis: Free pseudoephedrine and tert-butyl alcohol.
Scientific Research Applications
Pseudoephedrine tert-butyl carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of pseudoephedrine tert-butyl carbamate involves its role as a protecting group for the amino function of pseudoephedrine. The carbamate group stabilizes the molecule, preventing unwanted reactions during synthetic processes. Upon hydrolysis, the free amine is released, allowing it to participate in further chemical reactions .
Comparison with Similar Compounds
Pseudoephedrine: The parent compound, used as a decongestant and stimulant.
Methamphetamine: A potent central nervous system stimulant synthesized from pseudoephedrine.
Ephedrine: A similar compound with both decongestant and stimulant properties.
Uniqueness: Pseudoephedrine tert-butyl carbamate is unique due to its role as a protecting group, which allows for selective reactions and modifications in synthetic chemistry. This property makes it valuable in the synthesis of complex molecules where the protection of the amino group is crucial .
Properties
Molecular Formula |
C15H23NO3 |
|---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C15H23NO3/c1-11(13(17)12-9-7-6-8-10-12)16(5)14(18)19-15(2,3)4/h6-11,13,17H,1-5H3/t11-,13+/m0/s1 |
InChI Key |
SIKODEFLCMOILM-WCQYABFASA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)OC(C)(C)C |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)OC(C)(C)C |
Synonyms |
t-BOC Pseudoephedrine; N-Butoxycarbonyl-Pseudoephedrine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B211984.png)
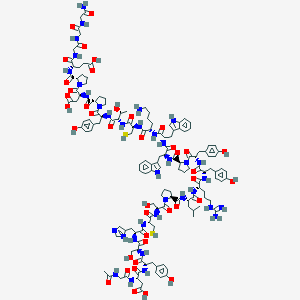
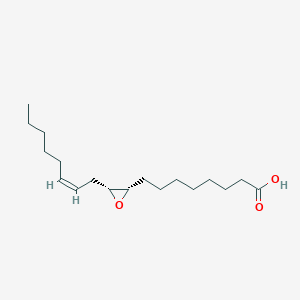
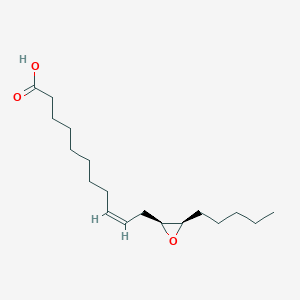
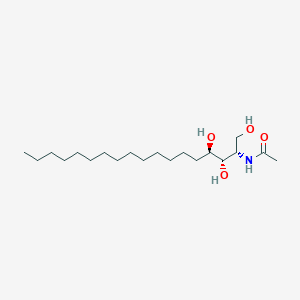
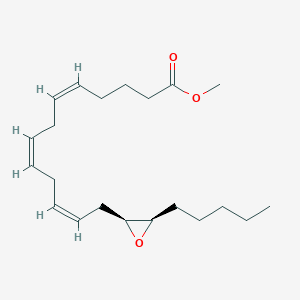
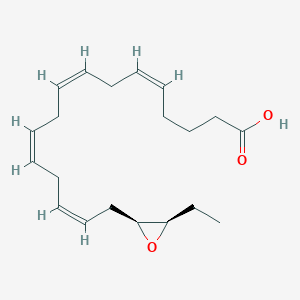
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B212070.png)
